molecular formula C28H25N3O6S B11594078 (5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11594078
M. Wt: 531.6 g/mol
InChI Key: YXCDBLQRCAHKFN-CFRMEGHHSA-N
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Description

The compound (5Z)-5-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule that belongs to the class of triazolothiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

    Formation of the Thiazole Ring: The thiazole ring can be formed by reacting thioamides with α-haloketones.

    Coupling of the Rings: The triazole and thiazole rings are then coupled together through a condensation reaction.

    Introduction of Substituents: The various substituents, such as the benzyloxy and methoxy groups, are introduced through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzyloxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups at the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and π-π interactions makes it a candidate for drug design and development.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may exhibit activity against certain diseases or conditions, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets through various interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking. This binding can modulate the activity of the target, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
  • (5Z)-5-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE

Uniqueness

The uniqueness of (5Z)-5-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its specific arrangement of functional groups and rings. This arrangement imparts unique chemical properties, such as reactivity and binding affinity, that distinguish it from other similar compounds. The presence of multiple methoxy groups, along with the triazole and thiazole rings, contributes to its distinct behavior in chemical and biological systems.

Properties

Molecular Formula

C28H25N3O6S

Molecular Weight

531.6 g/mol

IUPAC Name

(5Z)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C28H25N3O6S/c1-33-21-12-18(10-11-20(21)37-16-17-8-6-5-7-9-17)13-24-27(32)31-28(38-24)29-26(30-31)19-14-22(34-2)25(36-4)23(15-19)35-3/h5-15H,16H2,1-4H3/b24-13-

InChI Key

YXCDBLQRCAHKFN-CFRMEGHHSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)/C(=C/C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)/SC3=N2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)C(=CC4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)SC3=N2

Origin of Product

United States

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